molecular formula C8H11N3O3S B194310 trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane CAS No. 139757-68-9

trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

Cat. No. B194310
CAS RN: 139757-68-9
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-RNFRBKRXSA-N
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Description

Trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane (THMC) is a synthetic compound that has recently been studied for its potential applications in biochemistry and medicine. THMC is a unique molecule that has two chiral centers, which makes it an attractive target for asymmetric synthesis. It has been shown to have a variety of biological activities, including antimicrobial and anti-inflammatory effects. In addition, THMC has been used as a probe for studying enzyme kinetics and as a substrate for metabolic pathways.

Scientific Research Applications

Antiretroviral Activity Against HIV

4’-Epi Lamivudine: is a nucleoside reverse transcriptase inhibitor (NRTI) prodrug analogue of dideoxycytidine. It exhibits potent antiretroviral activity against human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme. This property makes it valuable in the treatment of HIV/AIDS .

Fixed-Dose Combination (FDC) Therapy

Lamivudine is often used in combination with other antiretroviral drugs. In particular, it is part of a fixed-dose combination (FDC) therapy recommended by the World Health Organization (WHO). FDCs simplify treatment regimens, improve adherence, and enhance patient outcomes. Lamivudine’s inclusion in FDCs contributes to effective HIV management .

Simultaneous Determination Using Spectrophotometric Techniques

Researchers have employed derivative spectrophotometric techniques to simultaneously evaluate 4’-Epi Lamivudine and other drugs. For instance, a third-order derivative (D3) spectrophotometric method was applied to assess lamivudine and tenofovir disoproxil fumarate (TDF) in fixed-dose combined drugs. This technique offers a reliable, cost-effective alternative to high-performance liquid chromatography (HPLC) when the latter is not available .

Treatment of Hepatitis B Virus (HBV) Infection

Due to its high bioavailability, 4’-Epi Lamivudine has been used to treat cirrhosis and hepatocellular carcinoma caused by HBV infection. Its inhibitory effects on nucleoside reverse transcriptase make it a valuable therapeutic option for managing HBV-related liver diseases .

Potential Applications Beyond HIV and HBV

While its primary use is in HIV and HBV treatment, researchers continue to explore other applications for 4’-Epi Lamivudine . These may include investigating its antiviral properties against other viruses or assessing its impact on cellular processes beyond reverse transcription .

Pharmacokinetic Studies and Drug Interactions

Understanding the pharmacokinetics of 4’-Epi Lamivudine is crucial for optimizing dosing regimens. Researchers study its absorption, distribution, metabolism, and elimination to ensure safe and effective use. Additionally, investigations into drug interactions—especially when co-administered with other medications—are essential for patient safety .

properties

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161162
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

CAS RN

139757-68-9
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 2
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 3
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 4
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 5
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 6
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

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